
Methyl 1-amino-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 1-amino-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C5H7N3O2 and its molecular weight is 141.13 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 1-amino-1H-pyrazole-5-carboxylate, and what factors influence yield and purity?
- Methodological Answer : Synthesis involves multi-step reactions, starting with pyrazole ring formation via condensation (e.g., using ethyl acetoacetate under basic conditions like K₂CO₃ in DMF). Subsequent amination introduces the amino group via nucleophilic substitution (e.g., NaH or NH₃). Yield optimization depends on temperature (60–80°C), solvent polarity (polar aprotic solvents enhance reactivity), and catalyst selection (e.g., Pd for coupling). Purity is achieved via column chromatography or recrystallization .
Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : ¹H/¹³C spectra confirm proton environments and carbon frameworks (e.g., methyl ester at δ ~3.8 ppm).
- IR : Identifies carbonyl (C=O stretch at ~1700 cm⁻¹) and amino (N–H bend at ~1600 cm⁻¹) groups.
- X-ray crystallography : SHELX programs refine 3D structures, revealing hydrogen-bonding patterns critical for stability .
Q. What are the key structural features influencing the biological activity of Methyl 1-amino-1H-pyrazole derivatives?
- Methodological Answer : Bioactivity correlates with substituent positions:
Substituent Position | Functional Group | Observed Effect |
---|---|---|
1 (amino) | –NH₂ | Enhances antimicrobial activity via solubility and target binding . |
5 (methyl carboxylate) | –COOCH₃ | Modulates lipophilicity, affecting membrane permeability . |
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate side reactions during synthesis?
- Methodological Answer :
- Temperature : Lowering to 40–60°C reduces decomposition.
- Catalysts : Pd(OAc)₂ improves coupling efficiency in arylations.
- Solvents : DMF/THF minimizes byproducts. Continuous flow reactors enhance scalability .
Q. What strategies resolve contradictions in biological activity data among structurally similar pyrazole derivatives?
- Methodological Answer :
- Standardized assays : Replicate studies under identical conditions (e.g., pH, cell lines).
- QSAR modeling : Correlate substituent electronic effects (Hammett σ) with activity trends.
- Crystallography : Resolve binding modes to explain potency variations .
Q. How do computational methods predict reactivity and stability in synthetic pathways?
- Methodological Answer :
- DFT calculations : Predict intermediate stability to guide reagent selection.
- Retrosynthetic AI : Template_relevance models propose feasible routes, reducing trial-and-error .
Q. What challenges arise in multi-step syntheses, and how are they addressed?
- Methodological Answer :
Properties
CAS No. |
150017-55-3 |
---|---|
Molecular Formula |
C5H7N3O2 |
Molecular Weight |
141.13 g/mol |
IUPAC Name |
methyl 2-aminopyrazole-3-carboxylate |
InChI |
InChI=1S/C5H7N3O2/c1-10-5(9)4-2-3-7-8(4)6/h2-3H,6H2,1H3 |
InChI Key |
HKQBTJJNDYVNMD-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=NN1N |
Canonical SMILES |
COC(=O)C1=CC=NN1N |
Origin of Product |
United States |
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